Pamatolol Pamatolol Pamatolol is a cardioselective beta adrenoceptor blocking drug.
Brand Name: Vulcanchem
CAS No.: 59110-35-9
VCID: VC0538580
InChI: InChI=1S/C16H26N2O4/c1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3/h4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20)
SMILES: CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O
Molecular Formula: C16H26N2O4
Molecular Weight: 310.39 g/mol

Pamatolol

CAS No.: 59110-35-9

Inhibitors

VCID: VC0538580

Molecular Formula: C16H26N2O4

Molecular Weight: 310.39 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Pamatolol - 59110-35-9

CAS No. 59110-35-9
Product Name Pamatolol
Molecular Formula C16H26N2O4
Molecular Weight 310.39 g/mol
IUPAC Name methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate
Standard InChI InChI=1S/C16H26N2O4/c1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3/h4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20)
Standard InChIKey UGENBJKPPGFFAT-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O
Appearance Solid powder
Description Pamatolol is a cardioselective beta adrenoceptor blocking drug.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 59954-01-7 (sulfate[2:1])
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms H104-08
methyl (4-(2-hydroxy-3-(isopropylamino)propoxy)phenylethyl)carbamate
pamatolol
pamatolol hydrochloride
pamatolol sulfate (2:1)
Reference 1: Johansson B. Effects of atenolol, metroprolol, and pamatolol on cardiac and vascular beta-adrenoceptors in the rat. J Cardiovasc Pharmacol. 1979 May-Jun;1(3):287-98. PubMed PMID: 94397.
2: Carruthers SG, Hosler JP, Pentikainen P, Azarnoff DL. Pamatolol: phase I evaluation of the pharmacodynamics of a cardioselective beta adrenoceptor blocking drug. Clin Pharmacol Ther. 1978 Aug;24(2):168-74. PubMed PMID: 28193.
3: Hoffmann KJ, Skånberg I, Borg KO. Species differences in the metabolism of pamatolol, a cardioselective beta--adrenoceptor antagonist. Eur J Drug Metab Pharmacokinet. 1979;4(3):163-73. PubMed PMID: 43252.
4: Hoffmann K. Studies on the metabolism of the beta-adrenoceptor antagonists alprenolol, metoprolol and pamatolol. Acta Pharm Suec. 1979;16(2):160. PubMed PMID: 38629.
5: Carruthers SG, Pentikainen P, Hosler JP, Azarnoff DL. Kinetics of pamatolol, a cardioselective beta adrenoreceptor blocker. Clin Pharmacol Ther. 1979 Dec;26(6):682-5. PubMed PMID: 40725.
6: Björgell P, Belfrage P. Characteristics of the lipolytic beta-adrenergic receptors in hamster adipocytes. Biochim Biophys Acta. 1982 Oct 14;713(1):80-5. PubMed PMID: 6128033.
7: Jackson CD, Fishbein L. A toxicological review of beta-adrenergic blockers. Fundam Appl Toxicol. 1986 Apr;6(3):395-422. Review. PubMed PMID: 2870945.
8: Ban T, Sada S, Takahashi Y, Sada H, Fujita T. Effects of para-substituted beta-adrenoceptor blocking agents and methyl-substituted phenoxypropanolamine derivatives on maximum upstroke velocity of action potential in guinea-pig papillary muscles. Naunyn Schmiedebergs Arch Pharmacol. 1985 Mar;329(1):77-85. PubMed PMID: 2582279.
9: Ahrén B, Lundquist I. Effects of selective and non-selective beta-adrenergic agents on insulin secretion in vivo. Eur J Pharmacol. 1981 Apr 24;71(1):93-104. PubMed PMID: 6113155.
10: Hedberg A, Mattsson H. Beta adrenoceptor interaction of full and partial agonists in the cat heart and soleus muscle. J Pharmacol Exp Ther. 1981 Dec;219(3):798-808. PubMed PMID: 6117657.
11: Mattsson H, Andersson T, Carlsson E, Hedberg A, Lundgren B, Olsson T. beta 1-and beta 2-adrenoceptor stimulatory effects of prenalterol. Naunyn Schmiedebergs Arch Pharmacol. 1982 Dec;321(4):302-8. PubMed PMID: 6132344.
12: Carlsöö B, Danielsson A, Henriksson R. Beta 1- and beta 2-adrenoceptor-mediated secretion of amylase from incubated rat parotid gland. Acta Physiol Scand. 1984 Mar;120(3):429-35. PubMed PMID: 6204505.
13: Gyllenhaal O, Vessman J. Gas chromatography with nitrogen-selective detection of metoprolol from human plasma after reaction with phosgene. J Chromatogr. 1983 Mar 11;273(1):129-39. PubMed PMID: 6853642.
PubChem Compound 43150
Last Modified Nov 11 2021
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